molecular formula C12H12ClNO2 B8608702 1-Chloro-6-(2-methoxyethoxy)isoquinoline

1-Chloro-6-(2-methoxyethoxy)isoquinoline

Cat. No.: B8608702
M. Wt: 237.68 g/mol
InChI Key: VHTUDWKAUOWDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-(2-methoxyethoxy)isoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and a 2-methoxyethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 253.68 g/mol. The compound is synthesized via Suzuki coupling reactions, as demonstrated by the synthesis of its structural analogue 2-Chloro-4-(6-(2-methoxyethoxy)isoquinolin-4-yl)phenol (yield: 55%) .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-chloro-6-(2-methoxyethoxy)isoquinoline

InChI

InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-14-12(11)13/h2-5,8H,6-7H2,1H3

InChI Key

VHTUDWKAUOWDHA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-Chloro-6-(2-methoxyethoxy)isoquinoline with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Trends Key Applications
This compound Cl (1), 2-methoxyethoxy (6) C₁₂H₁₂ClNO₂ 253.68 Moderate in polar organics Medicinal chemistry, ABCB1 modulation
1-Chloro-6-methoxyisoquinoline Cl (1), methoxy (6) C₁₀H₈ClNO 193.63 Moderate in organics, low water Drug development
1-Chloro-6-(2-methylpropyl)isoquinoline Cl (1), isobutyl (6) C₁₃H₁₄ClN 227.71 High in nonpolar organics Organic synthesis
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Dimethoxy (6,7), methyl (1) C₁₂H₁₅NO₂ 205.25 High in polar solvents ABCB1 modulation, antifungal agents

Key Observations :

  • Lipophilicity: The 2-methylpropyl group in 1-Chloro-6-(2-methylpropyl)isoquinoline significantly increases lipophilicity, favoring nonpolar interactions, whereas the 2-methoxyethoxy group balances hydrophilicity and lipophilicity .
  • Synthetic Yields: Suzuki coupling for this compound derivatives achieves ~55% yield, comparable to other isoquinoline syntheses .
  • Biological Activity: The 2-methoxyethoxy substituent may enhance ABCB1 modulation compared to methoxy groups, though less potent than third-generation modulators like tariquidar (isoquinoline derivative) .

Structural and Electronic Comparisons

  • Electronic Effects : Methoxy and 2-methoxyethoxy groups donate electrons via resonance, stabilizing intermediates in reactions like nucleophilic substitution. Chlorine’s electron-withdrawing effect may direct reactivity at specific ring positions .

Research Findings and Implications

  • Synthetic Feasibility : The 2-methoxyethoxy group can be introduced via etherification or coupling reactions, offering versatility in derivatization compared to alkyl or methoxy groups .
  • Drug Design : Combining chlorine’s lipophilicity with 2-methoxyethoxy’s solubility may optimize pharmacokinetics for central nervous system (CNS) targets, though in vivo studies are needed .

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